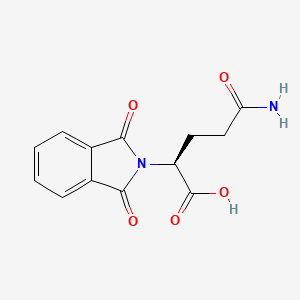

N-alpha-Phthalyl-L-glutamine

Description

Contextualization within L-Glutamine Derivatives Research

L-glutamine is the most abundant amino acid in the human body and plays a crucial role in a multitude of metabolic processes, including nitrogen transport, immune function, and as a key fuel for rapidly dividing cells like immune cells and some cancer cells. nih.gov Research into L-glutamine derivatives is a vibrant field, driven by the desire to modulate its metabolic pathways for therapeutic purposes or to utilize it as a building block in chemical synthesis.

N-alpha-Phthalyl-L-glutamine emerges in this context primarily as a protected form of L-glutamine. The introduction of the phthaloyl group at the alpha-amino position enhances the compound's stability and modifies its biological interactions compared to native glutamine. This protection is critical in peptide synthesis, as it prevents the highly reactive amino group from participating in unwanted side reactions during the formation of peptide bonds. ontosight.aiontosight.ai The phthaloyl group can be selectively removed under specific conditions to reveal the free amino group, allowing for the controlled, stepwise assembly of peptide chains. ontosight.ai

Beyond its role in synthesis, the modification of L-glutamine to this compound has been explored for its potential to influence biological pathways. For instance, research has investigated its ability to modulate glutamine metabolism, with the compound entering cells via amino acid transporters. There is also interest in its potential to influence the metabolism of cancer cells, positioning it as a subject of study in oncology research. ontosight.ai

Academic Significance and Research Trajectory

The academic significance of this compound is intrinsically linked to the evolution of peptide synthesis. The development of reliable methods for creating peptides of a defined sequence has been a cornerstone of biochemistry and pharmacology, enabling the synthesis of hormones, enzymes, and therapeutic agents. The use of protecting groups, such as the phthaloyl group, was a pivotal advancement in this field.

The research trajectory of this compound can be seen as part of the broader history of peptide chemistry. Early methods of peptide synthesis were often hampered by low yields and the formation of complex mixtures. The introduction of the phthaloyl group as a stable and reliable amino-protecting group offered a solution to some of these challenges. Its stability under various reaction conditions, compared to some other protecting groups, made it a valuable tool for chemists.

While newer protecting groups have been developed, the fundamental principles established with compounds like this compound remain central to modern synthetic strategies. Its continued use as an intermediate in both laboratory-scale and industrial production of peptides and pharmaceuticals underscores its enduring academic and practical importance. ontosight.ai Furthermore, ongoing research continues to explore the biological activities of phthaloylated amino acids, suggesting that the academic journey of compounds like this compound may yet open new avenues of investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O₅ | nih.gov |

| Molecular Weight | 276.24 g/mol | nih.gov |

| IUPAC Name | (2S)-5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | nih.gov |

| CAS Number | 3343-29-1 | nih.gov |

| Appearance | White crystalline powder | nih.gov (for L-glutamine) |

| Monoisotopic Mass | 276.07462149 Da |

Synthesis Overview

This compound is typically synthesized through the reaction of L-glutamine with phthalic anhydride (B1165640). This reaction involves the acylation of the alpha-amino group of L-glutamine, leading to the formation of the N-alpha-phthaloyl derivative. ontosight.ai Common methods include:

Reaction with Phthalic Anhydride: L-glutamine is reacted with phthalic anhydride in a suitable solvent, often under reflux conditions.

Reaction with Phthalanyl Chloride: Another method involves the reaction of L-glutamine with phthalanyl chloride in an alkaline aqueous solution.

The choice of synthetic route can depend on the desired scale and purity of the final product.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKLVQRQCLMCIN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955059 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-29-1 | |

| Record name | N-Phthaloyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phthaloyl-L-glutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phthalylglutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for N-alpha-Phthalyl-L-glutamine

The synthesis of this compound is primarily achieved through two main reaction pathways, each offering distinct advantages and considerations.

Phthalic Anhydride (B1165640) and L-Glutamine Reaction Pathways

A prevalent method for synthesizing this compound involves the reaction of phthalic anhydride with L-glutamine. ontosight.aiontosight.ai This reaction typically proceeds via the acylation of the alpha-amino group of L-glutamine by phthalic anhydride, forming the phthaloyl moiety that protects the amino group. ontosight.ai The process is often carried out in a solvent such as glacial acetic acid or toluene (B28343) under reflux conditions. ekb.eg One approach involves refluxing phthalic anhydride and L-glutamine in glacial acetic acid for several hours. ekb.eg Another variation utilizes a base like triethylamine (B128534) in an organic solvent.

A detailed patent describes a method where phthalic anhydride reacts with an excess of L-glutamic acid at high temperatures (120°C-180°C) to produce phthaloyl-L-glutamic acid. google.com This intermediate is then converted to phthaloyl-L-glutamic anhydride, which subsequently reacts with concentrated ammonia (B1221849) to yield phthaloyl-L-glutamine. google.com While this patent focuses on the synthesis of L-glutamine, it details the formation of this compound as a key intermediate.

Phthaloyl Chloride and L-Glutamine Reaction Pathways

An alternative synthetic route utilizes phthaloyl chloride (also referred to as phthalanyl chloride) and L-glutamine. This method involves reacting phthaloyl chloride with L-glutamine in an alkaline aqueous solution. A patent for the preparation of a related compound, o-phthaloyl-L-alanyl-L-glutamine, describes a similar process where phthalyl-L-alanyl chloride is reacted with L-glutamine in the presence of soda ash. google.com Another patent specifies that for the synthesis of phthaloyl-L-alanyl-L-glutamine, the reaction is carried out by adding a toluene solution of phthaloyl chloride to an alkaline aqueous solution of L-glutamine, maintaining a pH between 9.5 and 11.5. google.com

Optimization of Synthesis for Yield and Purity

Achieving high yield and purity is a critical aspect of the synthesis of this compound. This is accomplished through careful control of reaction conditions and the application of effective purification strategies.

The optimization of reaction parameters is crucial for maximizing the yield and minimizing side products.

| Parameter | Phthalic Anhydride Method | Phthaloyl Chloride Method |

| Temperature | Reflux temperatures are common. A specific patent notes a range of 120-180°C for the initial reaction with L-glutamic acid. ekb.eggoogle.com Temperatures above 140°C, however, can risk racemization. ekb.eg | A patent for a related synthesis specifies cooling to 60°C before adding thionyl chloride and then warming to 75°C. google.com |

| Time | Reaction times can range from 20-120 minutes for the initial step in the patented process to 5-7 hours when refluxing in glacial acetic acid. ekb.eggoogle.com | A patented method indicates a reaction time of 8 hours for the initial reflux and 5 hours after the addition of thionyl chloride. google.com |

| Reactant Ratios | A patent specifies a molar ratio of L-glutamic acid to phthalic anhydride of 1.0-4.0. google.com Another general method uses a 1:1 molar ratio of amino acid to phthalic anhydride. ekb.eg | A patent for a related synthesis uses a specific weight ratio of reactants. google.com |

| pH | Not a primary parameter in the anhydride method, though acidification is used in the workup. ekb.eg | A pH of 9.5-11.5 is maintained during the reaction, with a preferable range of 10-10.5. google.com |

This table provides a summary of reaction condition parameters for the synthesis of this compound and related compounds based on available literature.

After the synthesis, purification is essential to isolate this compound of high purity. Common techniques include:

Recrystallization: This is a widely used method for purifying the final product. Solvents such as ethanol-water mixtures are often employed. ekb.eg A patent for a similar compound mentions recrystallization from 95% ethanol. google.com

Extraction: Liquid-liquid extraction can be used to separate the product from impurities. For instance, after acidification, the product can be extracted with ether. ekb.eg

Chromatography: While not always detailed for the direct purification of this compound itself, chromatographic techniques are standard for assessing purity. High-performance liquid chromatography (HPLC) is a key analytical method for determining the purity of the final compound. google.com

Filtration and Washing: The crude product is often collected by filtration and washed to remove residual reagents and byproducts. ekb.eg Subsequent steps can include treatment with activated charcoal to remove colored impurities. google.com Anion-exchange resins have also been used in the purification of L-glutamine, which could be applicable to its derivatives. googleapis.com

Derivatization Strategies and Phthalyl-Protected Amino Acids

The phthaloyl group is a widely used protecting group in peptide synthesis and other areas of organic chemistry. ontosight.aiontosight.aiorganic-chemistry.org Its primary function is to block the reactivity of the primary amino group, allowing for selective reactions at other functional groups within the molecule. ontosight.ai

Derivatization with reagents like o-phthaldialdehyde (OPA) in the presence of a thiol is a common strategy for the analysis of primary amino acids, yielding highly fluorescent isoindole derivatives. researchgate.netnih.govresearchgate.net This allows for sensitive detection in techniques like HPLC. nih.gov

Phthalylglycyl chloride has also been explored as a derivatization agent for the analysis of biogenic amines. nih.gov The phthalimide (B116566) group in these derivatives enhances their retention on reversed-phase chromatography columns and can improve ionization efficiency in mass spectrometry. nih.gov The stability of these derivatives is pH-dependent, with optimal formation occurring around pH 6.5. nih.gov

The removal of the phthaloyl protecting group, or deprotection, is a crucial step in multi-step syntheses. A common method for deprotection is hydrazinolysis, using hydrazine (B178648) hydrate. google.comorganic-chemistry.org This process regenerates the free amino group, allowing for further coupling reactions in peptide synthesis. ontosight.aiontosight.ai

N-Phthaloyl Amino Acid Synthesis

The synthesis of N-phthaloyl amino acids, such as this compound, is a foundational step for their use in further chemical processes, particularly peptide synthesis. Various methods have been developed to achieve this transformation, ranging from traditional thermal procedures to modern microwave-assisted techniques.

One of the most established methods involves the direct condensation of an amino acid with phthalic anhydride. organic-chemistry.org This reaction is typically carried out by refluxing the two reagents in a high-boiling solvent like glacial acetic acid for several hours. ekb.egresearchgate.net Following the reaction, the solvent is removed, and the product is isolated through extraction and recrystallization. ekb.eg While effective, these thermal methods can require lengthy reaction times. researchgate.net

Alternative approaches offer milder conditions. For instance, N-phthaloyl amino acids can be prepared from N-carboethoxy phthalimide and amino acid salts in an aqueous environment, a method that proceeds smoothly and preserves the optical configuration of the starting material. researchgate.net

More recently, microwave-assisted synthesis has emerged as a superior alternative, significantly reducing reaction times, increasing yields, and, crucially, preventing the racemization of the chiral amino acid center. ekb.egeijppr.com This method can overcome the drawbacks associated with harsher thermal conditions. ekb.eg

Table 1: Comparison of Synthetic Methods for N-Phthaloyl Amino Acids

| Method | Reagents | Typical Conditions | Key Advantages/Disadvantages |

|---|---|---|---|

| Thermal Condensation | Amino Acid, Phthalic Anhydride, Glacial Acetic Acid | Reflux for 5-7 hours. ekb.eg | Established and straightforward; can have long reaction times. researchgate.net |

| Aqueous Synthesis | Amino Acid Salt, N-Carboethoxy Phthalimide | Mild conditions in water. researchgate.net | Avoids harsh organic solvents; maintains optical purity. researchgate.net |

| Microwave Irradiation | Amino Acid, Phthalic Anhydride | Microwave irradiation for a few minutes. eijppr.com | Rapid reaction, high yield, prevents racemization. ekb.egresearchgate.net |

Applications of Phthalyl Protecting Groups in Peptide Synthesis

In the complex, multi-step process of peptide synthesis, the use of protecting groups is essential to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. researchgate.net The phthaloyl (Phth) group is a well-established and effective protecting group for the α-amino function of amino acids like L-glutamine.

The primary application of the phthaloyl group is to temporarily block the nucleophilic α-amino group, thereby preventing the amino acid from reacting with itself (self-polymerization) or with other reagents in an unintended manner during the formation of a peptide bond. organic-chemistry.orgresearchgate.net N-phthaloyl derivatives of amino acids are stable and useful intermediates for the stepwise construction of peptides. researchgate.netacs.org

A comparative study on the stability of various amino-protecting groups, including Fmoc and trifluoroacetyl (TFA), found that the phthaloyl group offered the best chemical stability for the synthesis of modified oligonucleotides, a field with similar chemical challenges to peptide synthesis. nih.gov This robustness is a significant advantage in complex synthetic routes. Once its protective function is no longer needed, the phthaloyl group can be effectively removed, typically through hydrazinolysis (treatment with hydrazine) or with a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and aqueous methylamine, to liberate the primary amine. organic-chemistry.orgnih.gov

Table 2: Advantages of the Phthalyl Protecting Group in Synthesis

| Feature | Description |

|---|---|

| High Stability | The phthaloyl group is resistant to various reaction conditions, including acidic environments used to deprotect other groups. nih.govcreative-peptides.com |

| Racemization Prevention | Effectively prevents the loss of stereochemical configuration at the chiral α-carbon during peptide coupling. organic-chemistry.orgresearchgate.net |

| Complete Amine Blocking | It engages both hydrogen atoms of the primary amine, which is key to its ability to prevent racemization. organic-chemistry.org |

| Reliable Removal | Can be cleaved under specific conditions (e.g., hydrazinolysis) that do not typically harm the peptide backbone. organic-chemistry.orgnih.gov |

Stereochemical Control and Racemization Prevention in Phthalyl Derivative Synthesis

Perhaps the most critical role of the phthaloyl group in peptide chemistry is its ability to maintain the stereochemical purity of the amino acid. acs.org The biological function of a peptide is dictated by its precise three-dimensional structure, which depends on the specific stereochemistry (L- or D-configuration) of its constituent amino acids. The loss of this configuration, known as racemization, can render a synthetic peptide biologically inactive.

Racemization is a significant risk during the peptide bond formation step, particularly when the carboxylic acid group of an N-protected amino acid is "activated" to facilitate coupling. For many protecting groups, this activation can lead to the formation of a planar oxazolone (B7731731) (or azlactone) intermediate. The planarity of this structure allows for the easy removal and re-addition of a proton at the chiral α-carbon, leading to a mixture of L- and D-isomers. nih.gov

The phthaloyl group effectively prevents this mechanism. As an imide protector, it uses both bonds of the nitrogen atom, creating a structure that sterically and electronically hinders the formation of the problematic oxazolone intermediate. organic-chemistry.org This makes the phthaloyl method a reliable choice for the synthesis of stereochemically pure peptide derivatives. researchgate.netacs.org This is a distinct advantage over some other protecting groups, such as the trifluoroacetyl (Tfa) group, which is known to be more susceptible to causing racemization during activation. creative-peptides.com

Table 3: Protecting Groups and Racemization Tendency

| Protecting Group | Type | Racemization Propensity | Mechanism of Prevention |

|---|---|---|---|

| Phthaloyl (Phth) | Imide | Low | Hinders the formation of the oxazolone intermediate. organic-chemistry.orgacs.org |

| Boc | Carbamate | Low | Generally resistant to racemization under standard coupling conditions. creative-peptides.com |

| Fmoc | Carbamate | Low | Mild basic cleavage conditions help preserve stereochemistry. creative-peptides.com |

| Trifluoroacetyl (Tfa) | Acyl | High | Prone to forming oxazolone intermediates upon activation. creative-peptides.com |

Molecular Mechanisms of Biological Activity

Interaction with Glutamine Metabolism Pathways

N-alpha-Phthalyl-L-glutamine significantly influences the metabolic pathways of glutamine, a critical nutrient for cellular growth and function.

The entry of this compound into cells is mediated by specific amino acid transporters. Notably, the Alanine, Serine, Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5), has been identified as a key transporter for this compound. nih.gov ASCT2 is a sodium-dependent transporter responsible for the uptake of neutral amino acids, with a high affinity for glutamine. nih.govfrontiersin.org The structural similarity of this compound to glutamine allows it to be recognized and transported into the cell by ASCT2. This transporter is often overexpressed in various cancers, highlighting its importance in supplying glutamine to rapidly proliferating cells. nih.govnih.gov

Once inside the cell, particularly within the mitochondria, this compound interacts with the enzyme glutaminase (B10826351) (GLS). Glutaminase is responsible for the hydrolysis of glutamine to glutamate (B1630785) and ammonia (B1221849). nih.gov Research indicates that this compound can act as an inhibitor of glutaminase activity. By impeding this enzymatic conversion, the compound can modulate the intracellular levels of glutamate, a key excitatory neurotransmitter and a precursor for the synthesis of other important molecules.

Glutamine metabolism is central to the replenishment (anaplerosis) and removal (cataplerosis) of intermediates in the tricarboxylic acid (TCA) cycle, a vital pathway for energy production and biosynthesis. nih.govwikipedia.org The conversion of glutamine to glutamate, and subsequently to the TCA cycle intermediate α-ketoglutarate, is a primary anaplerotic pathway in many cells. nih.govnih.gov By influencing glutaminase activity, this compound can indirectly affect the anaplerotic flux of glutamine into the TCA cycle. This modulation of anaplerosis and cataplerosis is crucial for maintaining metabolic homeostasis within the cell. wikipedia.org

Immunomodulatory Actions

This compound exhibits significant immunomodulatory properties, primarily through its effects on inflammatory cytokine production and related signaling pathways.

A key aspect of the immunomodulatory function of this compound is its ability to inhibit the production of pro-inflammatory cytokines. Studies have shown that it can suppress the synthesis of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These cytokines are central mediators of the inflammatory response. mdpi.comnih.gov The ability of this compound to reduce the levels of these potent inflammatory molecules underscores its potential as a modulator of immune and inflammatory conditions.

| Feature | Description |

| Cellular Uptake | Mediated by amino acid transporters, particularly ASCT2/SLC1A5. nih.gov |

| Enzyme Interaction | Inhibits the activity of glutaminase (GLS). |

| Metabolic Impact | Modulates glutamate production and influences anaplerosis and cataplerosis. nih.govwikipedia.org |

| Cytokine Inhibition | Suppresses the production of pro-inflammatory cytokines TNF-α and IL-1β. |

| Pathway Modulation | Influences the NF-κB signaling pathway to exert its immunomodulatory effects. |

Table 1: Summary of the Molecular Mechanisms of this compound

Potential for Oxidative Stress Modulation

This compound, a derivative of the amino acid L-glutamine, has demonstrated potential in modulating oxidative stress. This capability stems from its influence on the synthesis of glutathione (B108866) and its interaction with pathways involving reactive oxygen species.

Role in Glutathione Synthesis and Redox Homeostasis

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a crucial intracellular antioxidant. nih.gov It plays a vital role in detoxifying harmful substances and neutralizing reactive oxygen species (ROS), thereby maintaining cellular redox homeostasis. nih.govresearchgate.net The synthesis of glutathione is significantly dependent on the availability of its precursor amino acids, particularly glutamate. nih.govnih.gov

This compound can serve as a source of glutamine, which is then converted to glutamate. This conversion is a critical step as the direct transport of glutamate across cell membranes can be limited. nih.gov By providing a stable and transportable form of glutamine, this compound can indirectly support the de novo synthesis of glutathione. frontiersin.org The phthalyl group attached to the L-glutamine molecule enhances its stability, allowing it to reach target cells and participate in metabolic pathways.

The process begins with the cellular uptake of this compound, likely through amino acid transporters. Inside the cell, it can be metabolized to release L-glutamine, which is then converted to glutamate by the enzyme glutaminase. nih.gov This newly synthesized glutamate can then be utilized for glutathione production, contributing to the cell's antioxidant capacity. Maintaining adequate levels of glutathione is essential for protecting cells from oxidative damage and preserving redox balance. nih.govfrontiersin.org

Impact on Reactive Oxygen Species (ROS) Pathways

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. frontiersin.org While they have roles in cell signaling, excessive ROS production can lead to oxidative stress, causing damage to lipids, proteins, and DNA. nih.govmdpi.com

The influence of this compound on ROS pathways is primarily linked to its role in bolstering the glutathione system. Glutathione directly neutralizes ROS and also acts as a cofactor for antioxidant enzymes like glutathione peroxidase. nih.gov By supporting glutathione synthesis, this compound helps to mitigate the damaging effects of ROS.

Research on glutamine supplementation has shown its potential to reduce markers of oxidative stress. rsc.orgnih.govnih.gov For instance, studies have demonstrated that glutamine can lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the total antioxidant capacity (TAC) in the body. nih.govnih.gov These findings support the concept that by providing a source of glutamine, compounds like this compound can contribute to the cellular defense against oxidative damage.

Interactive Data Table: Key Molecules in Oxidative Stress Modulation

| Compound Name | Role in Oxidative Stress Modulation |

| This compound | Precursor to L-glutamine, indirectly supporting glutathione synthesis. |

| L-glutamine | Precursor for glutamate, a key component of glutathione. nih.govnih.gov |

| Glutamate | An amino acid that is a direct building block of glutathione. nih.gov |

| Glutathione (GSH) | A major intracellular antioxidant that neutralizes reactive oxygen species. nih.govresearchgate.net |

| NADPH | A crucial cofactor for the regeneration of reduced glutathione. frontiersin.org |

| Reactive Oxygen Species (ROS) | Highly reactive molecules that can cause cellular damage at high levels. frontiersin.org |

Pharmacological and Biomedical Research Applications

Investigation in Cancer Therapies

The exploration of N-alpha-Phthalyl-L-glutamine in oncology is multifaceted, stemming from its crucial role as a building block for immunomodulatory drugs and the growing understanding of glutamine metabolism in cancer. ontosight.ainumberanalytics.com

Precursor in Thalidomide (B1683933) Synthesis and Analogs

This compound is a well-established intermediate in the synthesis of thalidomide and its analogs. encyclopedia.pubsci-hub.se Thalidomide, a derivative of glutamic acid, consists of a glutarimide (B196013) ring and a phthaloyl ring. encyclopedia.pub Various synthetic routes have been developed to improve the efficiency and yield of thalidomide production, often involving this compound as a key component.

One common synthetic pathway involves the reaction of L-glutamine with phthalic anhydride (B1165640) or its derivatives to form this compound. google.comgoogle.com This intermediate is then subjected to a cyclization reaction to form the glutarimide ring of thalidomide. google.com For instance, reacting N-phthaloyl-L-glutamine with carbonyldiimidazole (CDI) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like tetrahydrofuran (B95107) (THF) can yield thalidomide. encyclopedia.pub This newer method offers better yields (85–93% for the cyclization step) compared to older procedures that required high-temperature melts. encyclopedia.pub

The table below summarizes various synthetic approaches starting from or involving this compound.

| Starting Materials | Reagents for Cyclization | Solvent | Outcome | Reference |

| N-phthaloyl L-glutamine | 1,1'-Carbonyldi(1,2,4-triazole) | Aprotic or chlorinated solvents | Thalidomide | google.com |

| L-glutamine, N-carbethoxyphthalimide | Carbonyldiimidazole (CDI), 4-dimethylaminopyridine (DMAP) | Tetrahydrofuran (THF) | N-phthaloyl-L-glutamine, then Thalidomide | encyclopedia.pub |

| L-glutamine, Phthalic anhydride | Thionyl chloride | Pyridine | Thalidomide | google.com |

| L-glutamine, Phthalic anhydride | Carbonyl-diimidazole | Dimethyl sulfoxide (B87167) (DMSO) | Thalidomide | google.com |

This table illustrates different documented methods for synthesizing Thalidomide where this compound is a key intermediate.

Antitumor Effects and Related Mechanisms

The antitumor potential of this compound is intrinsically linked to the central role of glutamine in cancer cell metabolism. Many cancer cells exhibit what is known as "glutamine addiction," where they heavily rely on this amino acid for energy production, biosynthesis of macromolecules, and maintaining redox balance. numberanalytics.comcornell.edu This dependency makes the glutamine metabolic pathway a promising target for cancer therapy. numberanalytics.comfrontiersin.org

Derivatives of glutamine, such as this compound, are explored for their ability to influence and disrupt these metabolic pathways in cancer cells. ontosight.ai The strategy of targeting glutamine metabolism aims to deprive cancer cells of essential fuel and building blocks, thereby inhibiting their growth and survival. numberanalytics.com Research has shown that inhibiting glutaminase (B10826351), the enzyme that converts glutamine to glutamate (B1630785), can block cancer cell utilization of glutamine and lead to tumor shrinkage in preclinical models. cornell.edu While direct studies on the antitumor effects of this compound itself are limited, its role as a precursor to potent immunomodulatory drugs like thalidomide and its analogs, which significantly impact cancer cell biology, is well-documented. encyclopedia.pub

Role in Modulating Cellular Proliferation and Apoptosis

Glutamine is a critical nutrient for cell growth and proliferation. nih.gov Consequently, compounds that interfere with its availability or metabolism, such as this compound, are investigated for their effects on these fundamental cellular processes.

Impact on Cell Growth and Division in Specific Cell Lines

Glutamine is essential for cells to progress through the cell cycle, particularly through the G1 restriction point and for the transition from S phase to mitosis. nih.gov Studies on various cell lines, including HeLa and MDA-MB-231, have demonstrated that glutamine depletion leads to a significant reduction in cell proliferation. nih.gov This growth arrest is associated with defects in cell cycle progression, specifically a delay in moving through the G2/M stage. nih.gov While these studies focus on glutamine depletion, they provide the mechanistic framework for how a glutamine derivative could exert its effects. By potentially interfering with glutamine uptake or metabolism, this compound could similarly modulate cell growth and division.

Regulation of Apoptotic Pathways

The restriction of glutamine metabolism is a known strategy to induce apoptosis (programmed cell death) in cancer cells. nih.gov Glutamine deprivation can sensitize cells to various apoptotic triggers, including the Fas ligand and TNF-α. nih.gov The process can activate intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases (like caspase-3) and the release of cytochrome c from mitochondria, which are hallmark events of apoptosis. nih.gov Given that many tumor cells are highly dependent on glutamine, targeting its metabolism can effectively inhibit their growth by inducing cell death. nih.gov

Modulation of Inflammatory Responses in Disease Models

This compound and related compounds have shown potential in modulating inflammatory responses. This is largely due to their connection with thalidomide, a known modulator of inflammatory cytokines, and the inherent immunomodulatory roles of glutamine itself. encyclopedia.pubdrugbank.com

Thalidomide and its more potent analogs are recognized for their ability to alter the production of inflammatory cytokines, most notably by inhibiting Tumor Necrosis Factor-alpha (TNF-α). encyclopedia.pub Since this compound is a direct precursor to thalidomide, its investigation in the context of inflammation is highly relevant. encyclopedia.pubgoogle.com

Furthermore, studies on a series of N-phthaloyl amino acids, which are structurally similar to this compound, have demonstrated direct anti-inflammatory and immunomodulatory effects. In one study, certain N-phthaloyl amino acid derivatives were found to inhibit the production of the pro-inflammatory cytokines TNF-α and Interleukin-1 beta (IL-1β) by macrophages. researchgate.net These compounds also effectively suppressed the production of nitric oxide (NO), a key inflammatory mediator, in murine cells. researchgate.net This suggests that the phthaloyl-amino acid structure itself possesses intrinsic anti-inflammatory properties.

The table below details the observed effects of related compounds on inflammatory markers.

| Compound Group | Model | Observed Effect | Reference |

| N-phthaloyl amino acids | Macrophage cells | Inhibition of TNF-α and IL-1β production | researchgate.net |

| N-phthaloyl amino acids | Murine cells | Suppression of nitric oxide (NO) production | researchgate.net |

| Thalidomide Analogs | In vitro | Potent inhibition of TNF-α production | encyclopedia.pub |

| Glutamine Supplementation | Critically ill patients | Potential reduction in C-reactive protein (CRP) | nih.gov |

This table summarizes the anti-inflammatory and immunomodulatory findings for N-phthaloyl amino acids and related compounds, providing context for the potential activities of this compound.

Advanced Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise molecular architecture of N-alpha-Phthalyl-L-glutamine. taylorandfrancis.com These methods provide detailed information about the compound's atomic composition and the arrangement of its functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for confirming the identity and structure of this compound. ¹H NMR provides information about the different proton environments within the molecule. For instance, the α-hydrogen at the chiral center typically appears as a doublet of doublets around 4.72 ppm, indicating its coupling with adjacent methylene (B1212753) protons. The aliphatic methylene protons of the glutamine side chain resonate in the range of 1.95 to 2.50 ppm. ¹³C NMR is used to identify all carbon atoms in the molecule, confirming the presence of the phthalyl group and the glutamine backbone. nih.gov

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns. nih.gov Electrospray ionization (ESI-MS) is a common technique used for this compound, typically in the positive ion mode. The analysis confirms the molecular weight of 276.24 g/mol and a monoisotopic mass of 276.074621 atomic mass units. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can validate the linkage between the phthalyl group and the glutamine moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation. thermofisher.comresearchgate.net The resulting spectrum displays characteristic absorption bands that correspond to specific bond vibrations within the molecule. researchgate.net This technique can confirm the presence of key functional groups such as the imide from the phthalyl group, the carboxylic acid, and the amide of the glutamine side chain. nih.govindexcopernicus.com

Table 1: Spectroscopic Data for this compound

| Technique | Observation | Interpretation | Reference |

| ¹H NMR | Doublet of doublets at ~4.72 ppm | α-hydrogen at the chiral center | |

| ¹H NMR | Complex signals between 1.95-2.50 ppm | Aliphatic methylene protons in the glutamine side chain | |

| ¹³C NMR | Confirms presence of all carbon atoms | Validates phthalyl group and glutamine backbone | |

| ESI-MS | Molecular ion peak corresponding to 276.24 g/mol | Confirms the molecular weight of the compound | nih.gov |

| FTIR | Characteristic absorption bands | Presence of imide, carboxylic acid, and amide functional groups | nih.govindexcopernicus.com |

Chromatographic Methods for Purity Assessment and Degradation Product Analysis

Chromatographic techniques are essential for separating this compound from impurities and for analyzing its degradation products.

High-Performance Liquid Chromatography (HPLC) HPLC is a widely used method to assess the purity of this compound. nih.gov A common approach involves reverse-phase HPLC using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water. Detection is typically performed using a UV detector at wavelengths between 210–254 nm. This method can effectively separate the main compound from potential impurities, allowing for purity assessment, which is often expected to be greater than 95%. a2bchem.com Potential degradation byproducts that can be monitored include free L-glutamine and phthalic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is particularly useful for identifying and quantifying degradation products of this compound. nih.gov The LC component separates the compounds in a mixture, and the MS component provides mass information for each separated peak, enabling the identification of byproducts formed during storage or under specific reaction conditions.

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Application | Typical Conditions | Reference |

| HPLC | Purity assessment | Reverse-phase C18 column, Acetonitrile/water gradient, UV detection (210–254 nm) | |

| LC-MS | Degradation product analysis | Coupled with ESI-MS for identification of separated components | nih.gov |

Mechanistic Study Assays for Cellular Response

To understand the biological effects of this compound at a cellular level, various assays are employed to study its impact on specific cellular processes.

Reactive Oxygen Species (ROS) Detection Assays to detect reactive oxygen species (ROS) are important for evaluating the effect of this compound on cellular oxidative stress. nih.gov Glutamine metabolism is closely linked to the production and scavenging of ROS. nih.gov Therefore, measuring ROS levels in cells treated with this compound can provide insights into its potential to modulate cellular redox homeostasis. nih.gov

Caspase Activity Assays Caspase activity assays are used to investigate whether this compound induces or inhibits apoptosis (programmed cell death). nih.gov Caspases are a family of proteases that play a crucial role in the apoptotic pathway. promega.com Fluorometric or luminometric assays that measure the activity of specific caspases (e.g., caspase-3, -8, -9) can determine if the compound triggers or prevents cell death through this mechanism. mdpi.comabcam.com These assays are often performed in multi-well plate formats, making them suitable for high-throughput screening. nih.gov

Comparative Metabolomics for Elucidating Pathway Discrepancies Across Biological Systems

Comparative metabolomics is a powerful approach to understand how this compound affects metabolic pathways in different biological systems. nih.gov By analyzing the global metabolic profiles of cells or tissues treated with the compound, researchers can identify significant changes in metabolite levels. rsc.org This can reveal which metabolic pathways are perturbed by this compound and how these effects may differ between, for example, healthy and diseased cells. nih.gov This technique provides a holistic view of the compound's impact on cellular metabolism, going beyond the analysis of a single pathway. isotope.com

Future Research Directions and Translational Perspectives

Elucidation of Comprehensive Metabolic and Signaling Networks

Future research must prioritize a comprehensive mapping of the metabolic and signaling networks influenced by N-alpha-Phthalyl-L-glutamine. As a derivative of L-glutamine, its metabolic fate is intrinsically linked to glutamine metabolism, a central pathway for rapidly proliferating cells. cellsignal.commdpi.com The compound enters cells through specific amino acid transporters, such as ASCT2/SLC1A5, where it can be hydrolyzed by glutaminase (B10826351) to form glutamate (B1630785). cellsignal.com This process channels it into the tricarboxylic acid (TCA) cycle for ATP production and provides precursors for the synthesis of nucleotides and non-essential amino acids. cellsignal.commdpi.com

A critical area of investigation is its interaction with key signaling pathways. Research indicates that the compound may modulate the NF-κB pathway, which is integral to inflammatory and immune responses. Furthermore, its structural similarity to thalidomide (B1683933) suggests a potential interaction with the protein Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex. nih.govacs.orgnih.gov Glutamine itself has been shown to trigger the degradation of glutamine synthetase via CRBN, revealing a complex feedback loop that regulates glutamine homeostasis. nih.gov Elucidating how this compound affects the CRBN complex is crucial for understanding its potential therapeutic activities and could unveil novel mechanisms for targeted protein degradation.

| Pathway/Process | Role of this compound | Research Focus |

| Glutamine Metabolism | Acts as a precursor to glutamate, entering the TCA cycle. cellsignal.com | Quantifying flux through metabolic pathways and impact on cellular bioenergetics. |

| NF-κB Signaling | Potential inhibitor of pro-inflammatory cytokine production. | Delineating the precise molecular mechanism of NF-κB modulation. |

| Cereblon (CRBN) Pathway | Potential ligand for the CRBN E3 ligase complex. acs.orgnih.gov | Investigating binding affinity and downstream effects on substrate ubiquitination. |

| Cellular Transport | Utilizes amino acid transporters like ASCT2/SLC1A5 for cellular entry. cellsignal.com | Characterizing transporter kinetics and specificity. |

Development of Novel this compound Derivatives with Enhanced Specificity

The development of novel derivatives of this compound represents a promising strategy to enhance therapeutic specificity and efficacy. The existing structure, featuring a phthaloyl group protecting the alpha-amino group of L-glutamine, provides a stable and versatile scaffold for chemical modification. ontosight.ai The primary goal of creating derivatives is to optimize interactions with specific biological targets, thereby maximizing desired therapeutic effects while minimizing potential off-target activities.

One of the most compelling directions is the rational design of new effectors for Cereblon (CRBN). acs.org By modifying the phthaloyl moiety or the glutamine side chain, it is possible to alter the binding affinity and substrate specificity of the CRBN E3 ligase complex. This approach is central to the development of Proteolysis-Targeting Chimeras (PROTACs), which utilize a CRBN-binding ligand to induce the degradation of specific disease-causing proteins. Research into minimalistic CRBN effectors has shown that even small changes to the core structure can significantly impact binding and neo-substrate degradation. acs.org Future work should focus on synthesizing and screening a library of this compound derivatives to identify compounds with improved specificity for targets relevant to cancer and inflammatory diseases.

Advanced Preclinical Models for Efficacy and Safety Profiling

To translate this compound and its future derivatives into clinical use, robust preclinical evaluation using advanced models is essential. These models must be capable of providing detailed insights into both the efficacy and the safety of the compounds. Given the compound's potential applications in oncology and inflammation, preclinical studies would involve various cancer models and models of inflammatory conditions. ontosight.ai

Pharmacological blockade of glutamine transport has shown antitumor responses in preclinical cancer models, establishing a rationale for targeting this pathway. nih.gov Therefore, efficacy studies of this compound derivatives should utilize patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs) that more accurately reflect human tumor biology and the tumor microenvironment.

Crucially, due to the structural relationship with thalidomide, which is a known teratogen, comprehensive safety profiling for developmental toxicity is non-negotiable. nih.govscience.gov Advanced preclinical models, such as the zebrafish embryo model, can be employed for high-throughput screening of teratogenic effects early in the development process. These models allow for the detailed observation of developmental stages and can help identify specific toxicities associated with new chemical entities. science.gov

Bioavailability and Pharmacokinetic Studies (Mechanistic Considerations)

A thorough understanding of the bioavailability and pharmacokinetics of this compound is fundamental for its development as a therapeutic agent. The introduction of the phthalyl group enhances the chemical stability of the L-glutamine molecule. Initial findings suggest that the compound exhibits rapid absorption and distribution in biological systems.

Mechanistically, the compound's transport into cells is mediated by amino acid transporters, a process that is key to its bioavailability at the cellular level. cellsignal.com Once inside the cell or in circulation, it can undergo hydrolysis to release L-glutamine and phthalic acid, influencing various metabolic pathways. The pharmacokinetics of oral L-glutamine show a peak in plasma concentration within 30 minutes of ingestion, indicating efficient absorption. drugbank.comnih.gov Studies on this compound should aim to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in detail.

Future pharmacokinetic studies should focus on how structural modifications in new derivatives affect their ADME properties. The goal is to design molecules with optimal half-life, tissue distribution, and metabolic stability to ensure they reach their intended target at therapeutic concentrations.

Table of Pharmacokinetic Parameters

| Parameter | Reported Value / Mechanistic Insight | Reference |

|---|---|---|

| Absorption | Exhibits rapid absorption. | |

| Distribution | Volume of distribution reported at approximately 200 mL/kg post-intravenous administration. | |

| Metabolism | Undergoes hydrolysis to L-glutamine and phthalic acid. Enters glutamine metabolic pathways. |

| Transport Mechanism | Enters cells via specific amino acid transporters such as ASCT2/SLC1A5. | cellsignal.com |

Q & A

Basic Question: What analytical methods are recommended for structural identification and purity assessment of N-alpha-Phthalyl-L-glutamine?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm the phthalyl group and glutamine backbone. Compare spectral data with reference libraries for structural validation .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 210–254 nm) to assess purity (>95%) and monitor degradation products. Use C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (LC-MS/MS): Confirm molecular weight (276.24 g/mol, C₁₃H₁₂N₂O₅) via electrospray ionization (ESI-MS) in positive ion mode. Fragmentation patterns can validate the phthalyl-glutamine linkage .

Basic Question: How should this compound be stored to maintain stability in laboratory settings?

Answer:

- Storage Conditions: Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the phthalyl group. Avoid long-term storage at room temperature due to risks of degradation .

- Stability Monitoring: Conduct periodic HPLC analyses to detect decomposition (e.g., free glutamine or phthalic acid byproducts). Use TLC (silica gel, chloroform:methanol 9:1) for rapid purity checks .

Advanced Question: How can researchers design experiments to investigate the enzymatic hydrolysis of this compound in biological systems?

Answer:

- Enzyme Selection: Test hydrolases (e.g., peptidases, esterases) under physiological pH (7.4) and temperature (37°C). Include controls with protease inhibitors to confirm specificity .

- Kinetic Analysis: Use LC-MS/MS to quantify hydrolysis products (e.g., L-glutamine and phthalic acid) over time. Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten models .

- Cellular Assays: Apply the Glutamine/Glutamate-Glo™ Assay to monitor intracellular glutamine release in cell cultures treated with the compound. Validate with siRNA knockdowns of candidate hydrolases .

Advanced Question: How should conflicting data on the solubility of this compound in aqueous buffers be resolved?

Answer:

- Empirical Testing: Prepare saturated solutions in buffers (pH 2–9) at 25°C and 37°C. Centrifuge and quantify dissolved compound via UV spectrophotometry (λ = 220–240 nm) .

- Co-Solvent Optimization: Evaluate solubility enhancers (e.g., DMSO, PEG-400) at ≤1% (v/v) to avoid cytotoxicity. Validate solubility using nephelometry .

Advanced Question: What strategies are recommended for validating analytical methods to quantify this compound in complex matrices (e.g., plasma or tissue homogenates)?

Answer:

- Method Validation Parameters: Follow FDA FVM guidelines, including linearity (1–100 µg/mL), limit of detection (LOD < 0.5 µg/mL), accuracy (90–110%), and precision (RSD < 5%) .

- Matrix Effects: Spike known concentrations into biological matrices and compare recovery rates. Use isotope-labeled internal standards (e.g., ¹³C-glutamine) to correct for ion suppression in LC-MS/MS .

Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and reduce side products?

Answer:

- Reaction Optimization: Use solid-phase peptide synthesis (SPPS) with Fmoc-protected glutamine. Activate phthalic anhydride with DCC/HOBt in anhydrous DMF at 0–4°C to minimize racemization .

- Purification Strategies: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Monitor by TLC (Rf = 0.3–0.5) .

Advanced Question: What in vitro models are suitable for assessing the cytotoxicity of this compound derivatives?

Answer:

- Cell Lines: Use human hepatocyte (HepG2) and renal (HEK293) cell lines to evaluate organ-specific toxicity. Include positive controls (e.g., cisplatin) and measure IC50 via MTT assays .

- Mechanistic Studies: Perform ROS detection (DCFH-DA probe) and caspase-3/7 activity assays to assess apoptosis. Validate with N-acetylcysteine (NAC) pre-treatment to confirm oxidative stress pathways .

Advanced Question: How can researchers address discrepancies in reported metabolic pathways of this compound across species?

Answer:

- Comparative Metabolomics: Administer the compound to rodent and human primary hepatocytes. Analyze metabolites via untargeted LC-MS/MS and map pathways using KEGG or HMDB databases .

- Isotope Tracing: Use ¹⁵N-labeled glutamine to track incorporation into urea cycle intermediates. Compare species-specific enzyme expression (e.g., via Western blot for glutaminase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.